1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole
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Overview
Description
1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a piperidine ring, and a benzodiazole moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl piperidine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperidine under specific conditions to form the furan-2-carbonyl piperidine intermediate.
Coupling with benzodiazole: The intermediate is then coupled with a benzodiazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), solvent (acetic acid), elevated temperature.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitrated or halogenated benzodiazole derivatives.
Scientific Research Applications
1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **1-(furan-2-carbonyl
Properties
IUPAC Name |
furan-2-yl-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-25(23-11-6-16-30-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-31-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICJFYJYAUYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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